molecular formula C18H24N2O3S B2400854 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034572-06-8

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

カタログ番号: B2400854
CAS番号: 2034572-06-8
分子量: 348.46
InChIキー: OMTHSOUGWGCASQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a benzo[d][1,3]dioxole-5-carboxamide core linked to a piperidin-4-ylmethyl group substituted with a tetrahydrothiophen-3-yl moiety. While direct pharmacological data for this compound is absent in the provided evidence, structural analogs suggest applications in medicinal chemistry (e.g., kinase inhibition, platelet aggregation) or flavoring agents .

特性

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c21-18(14-1-2-16-17(9-14)23-12-22-16)19-10-13-3-6-20(7-4-13)15-5-8-24-11-15/h1-2,9,13,15H,3-8,10-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTHSOUGWGCASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C4CCSC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a novel molecule that has garnered attention due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole core, which is known for its diverse biological activities. The presence of a tetrahydrothiophen-3-yl piperidine moiety contributes to its pharmacological properties. The molecular structure can be summarized as follows:

Component Description
IUPAC Name N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Molecular Formula C16H20N2O3S
Molecular Weight 320.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer proliferation and other diseases.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways.

Anticancer Activity

Recent studies have indicated that derivatives of the benzo[d][1,3]dioxole structure can exhibit significant anticancer properties. For instance, research on similar compounds has demonstrated their ability to inhibit tumor growth by targeting the thioredoxin system in cancer cells .

Case Study: Inhibition of Thioredoxin Reductase (TrxR)

A study published in Molecules highlighted that certain benzo[d][1,3]dioxole derivatives effectively inhibited TrxR, leading to reduced cancer cell proliferation. The compound's structural modifications were essential for enhancing its inhibitory potency against TrxR .

Neuroprotective Effects

The piperidine component suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate adenosine receptors, which are crucial in neurodegenerative diseases such as Parkinson's and Alzheimer's .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is critical for evaluating its therapeutic potential. Preliminary data suggest favorable absorption and distribution profiles; however, comprehensive toxicity studies are necessary to ensure safety for clinical use.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Biological Activity Notes
N-(2-(4-(piperidin-1-yl)methyl)phenyl)acetamideModerate anticancer activityLacks dioxole structure
5-Carboxybenzo[d][1,3]dioxoleStrong antioxidant propertiesDifferent functional groups

類似化合物との比較

Key Data Table

Compound Name Core Structure Key Substituent(s) Activity/Properties Evidence ID
Target Compound Benzo[d][1,3]dioxole-5-carboxamide 1-(Tetrahydrothiophen-3-yl)piperidin-4-yl N/A (Structural focus) N/A
2-((1-(2-(N-(4-Chlorophenyl)benzamido)ethyl)piperidin-4-yl)oxy)acetic acid salt Benzo[d][1,3]dioxole-5-carboxamide Piperidin-4-yloxy acetic acid IP agonist, platelet inhibition
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxole-5-carboxamide Heptan-4-yl Umami flavor, rapid metabolism
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) Benzo[d][1,3]dioxole-5-carboxamide 3,4-Dimethoxyphenyl Synthetic intermediate (m.p. 175–177°C)
Benzodioxole Fentanyl Benzo[d][1,3]dioxole-5-carboxamide 1-(2-Phenylethyl)piperidin-4-yl Opioid receptor agonist

Research Implications and Gaps

  • Pharmacokinetics : The tetrahydrothiophene moiety may influence metabolic stability, but direct studies are needed.
  • Synthetic Challenges : Introducing the tetrahydrothiophene-piperidine group requires specialized reagents or catalysts, contrasting with simpler alkyl/aryl analogs .
  • Safety : Structural similarities to fentanyl analogs (e.g., benzodioxole fentanyl) warrant caution in regulatory evaluation .

Q & A

Q. What are the key strategies for synthesizing N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and how can purity be optimized?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of the piperidine-tetrahydrothiophene core with the benzo[d][1,3]dioxole carboxamide group. Key steps include:
  • Amide bond formation using coupling agents like HBTU or EDCI in solvents such as THF or DMF under inert atmospheres .
  • Purification via silica gel chromatography or preparative HPLC to isolate intermediates and final products .
  • Yield optimization by adjusting reaction parameters (e.g., temperature, solvent polarity) and using catalysts like triethylamine .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer:
  • X-ray crystallography for resolving bond angles, torsion angles, and stereochemistry .
  • NMR spectroscopy (1H, 13C, 2D-COSY) to confirm connectivity of the tetrahydrothiophene, piperidine, and benzodioxole moieties .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula and isotopic patterns .

Q. How can researchers assess the compound’s potential biological activity in early-stage studies?

  • Methodological Answer:
  • Enzyme inhibition assays (e.g., fluorescence-based or radiometric) to screen for activity against bacterial cell wall synthases or eukaryotic targets .
  • Molecular docking with computational models (e.g., AutoDock Vina) to predict binding affinity to targets like GPCRs or kinases .
  • In vitro cytotoxicity assays (e.g., MTT) using mammalian cell lines to evaluate selectivity .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final coupling step?

  • Methodological Answer:
  • Reaction condition screening: Test alternative coupling agents (e.g., BOP vs. HBTU) or solvents (DMAC vs. DMF) to improve solubility .
  • Computational reaction modeling using density functional theory (DFT) to identify energy barriers in the reaction pathway .
  • In-line monitoring with FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What approaches resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer:
  • Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Meta-analysis of dose-response curves to identify assay-specific artifacts (e.g., solubility issues at high concentrations) .
  • Proteomic profiling to detect off-target interactions that may explain divergent results .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s derivatives?

  • Methodological Answer:
  • Systematic functional group replacement: Modify the tetrahydrothiophene ring (e.g., sulfone vs. sulfide) or benzodioxole substituents .
  • Free-Wilson analysis to quantify contributions of specific moieties to activity .
  • Machine learning models trained on existing bioactivity data to prioritize synthetic targets .

Q. What strategies are effective for identifying and validating the compound’s primary molecular target?

  • Methodological Answer:
  • Affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • CRISPR-Cas9 knockout screens to identify genes whose loss ablates compound activity .
  • Thermal proteome profiling (TPP) to detect target engagement in live cells .

Q. How can researchers address instability of the compound in aqueous buffers during bioassays?

  • Methodological Answer:
  • Formulation optimization: Use co-solvents (e.g., cyclodextrins) or pH-adjusted buffers to enhance solubility .
  • Stability studies under varied conditions (temperature, light exposure) with HPLC monitoring .
  • Prodrug design to mask labile functional groups (e.g., esterification of amide bonds) .

Q. What crystallographic techniques overcome challenges in obtaining high-quality crystals for X-ray analysis?

  • Methodological Answer:
  • Microseeding with pre-formed crystal fragments to promote nucleation .
  • Cryo-crystallography to reduce radiation damage during data collection .
  • Additive screening (e.g., PEGs, metal ions) to improve crystal lattice formation .

Q. How can multi-target effects of the compound be systematically evaluated in complex biological systems?

  • Methodological Answer:
  • Phosphoproteomics to map kinase signaling perturbations .
  • Transcriptomic profiling (RNA-seq) to identify pathway-level changes .
  • Systems biology modeling (e.g., Boolean networks) to predict emergent effects of polypharmacology .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。